4-oxo-11,13-dithiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-6-olate
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Overview
Description
4-oxo-11,13-dithiophen-2-yl-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,10,12-pentaen-6-olate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-11,13-dithiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-6-olate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in the synthesis include thiophene derivatives, diazatricyclo compounds, and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-oxo-11,13-dithiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-6-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the molecule .
Scientific Research Applications
4-oxo-11,13-dithiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-6-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 4-oxo-11,13-dithiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-6-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular processes .
Comparison with Similar Compounds
4-oxo-11,13-dithiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-6-olate can be compared with other similar compounds, such as:
N-(1,3-benzothiazol-2-yl)-11-hydroxy-13-oxo-8-thia-1,10-diazatricyclo[7.4.0.0^2,7]trideca-2(7),3,5,9,11-pentaene-12-carboxamide: This compound shares a similar tricyclic structure and has comparable chemical properties.
4,7-dithien-2-yl-2,1,3-benzothiadiazole: Known for its applications in organic photovoltaics, this compound exhibits different electronic properties due to its distinct structure.
Properties
Molecular Formula |
C18H9N2O2S3- |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-oxo-11,13-dithiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-6-olate |
InChI |
InChI=1S/C18H10N2O2S3/c21-11-8-14(22)20-16-15-9(12-3-1-5-23-12)7-10(13-4-2-6-24-13)19-18(15)25-17(11)16/h1-8H,(H2,20,21,22)/p-1 |
InChI Key |
ZZAIXNUGEDHPDY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC3=C2C4=C(S3)C(=CC(=O)N4)[O-])C5=CC=CS5 |
Origin of Product |
United States |
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